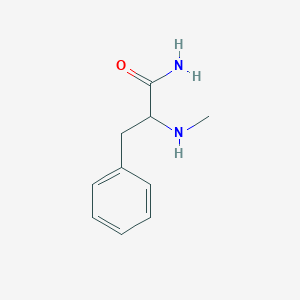
4-Bromo-2-ethoxycarbonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethoxycarbonylbenzoic acid is an organic compound with the molecular formula C10H9BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethoxycarbonyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxycarbonylbenzoic acid typically involves the bromination of 2-ethoxycarbonylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethoxycarbonylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-ethoxycarbonylbenzoic acid or 4-thio-2-ethoxycarbonylbenzoic acid.
Oxidation Reactions: Products include 2-carboxy-4-bromobenzoic acid.
Reduction Reactions: Products include 2-ethoxycarbonylbenzoic acid.
Applications De Recherche Scientifique
4-Bromo-2-ethoxycarbonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethoxycarbonylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and the ethoxycarbonyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methoxycarbonylbenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Chloro-2-ethoxycarbonylbenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-2-acetoxybenzoic acid: Similar structure but with an acetoxy group instead of an ethoxycarbonyl group.
Uniqueness
4-Bromo-2-ethoxycarbonylbenzoic acid is unique due to the presence of both the bromine atom and the ethoxycarbonyl group, which confer distinct reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the ethoxycarbonyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H9BrO4 |
|---|---|
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
4-bromo-2-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
KDHOTQIGSCDREO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
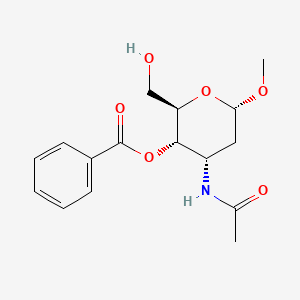
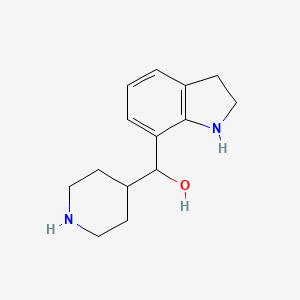
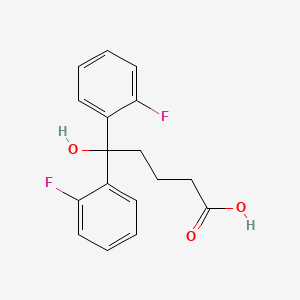
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)

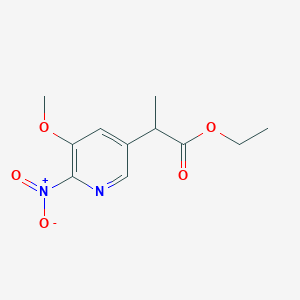


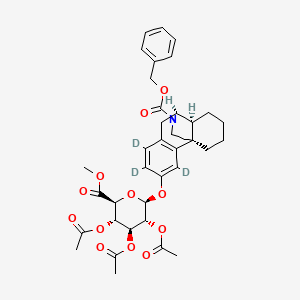


![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
